ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate
Description
Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a nitro group at the 4-position, a propyl chain at the 1-position, and an ethyl ester moiety at the 3-position. Pyrazole-based compounds are widely studied for their pharmacological, agrochemical, and material science applications due to their structural versatility and reactivity. The propyl substituent contributes to lipophilicity, which may affect solubility and bioavailability.
Properties
IUPAC Name |
ethyl 4-nitro-1-propylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-3-5-11-6-7(12(14)15)8(10-11)9(13)16-4-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPUOLCKCNMJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)OCC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine with a β-ketoester, followed by nitration and esterification reactions. One common method involves the reaction of 1-propyl-3-pyrazolecarboxylic acid with concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position . The resulting nitro compound is then esterified using ethanol to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs multicomponent reactions and green chemistry approaches to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and solvent-free conditions are increasingly being used to produce these compounds on a larger scale .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 4 undergoes selective reduction to form amino derivatives under catalytic hydrogenation or metal-mediated conditions.
Mechanistic Insight :
-
Hydrogenation proceeds via adsorption of H₂ on Pd surfaces, followed by sequential electron transfer to the nitro group .
-
Fe/HCl reductions involve acidic protonation of the nitro group, forming nitroso intermediates before final amine formation .
Ester Functionalization
The ethyl ester at position 3 participates in nucleophilic substitution and hydrolysis reactions.
Alkaline Hydrolysis
| Conditions | Product | Yield |
|---|---|---|
| 1M NaOH, H₂O/EtOH (1:1), 80°C, 4 h | 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid | 93% |
| Acid workup (HCl) yields the free carboxylic acid . |
Transesterification
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| MeOH, K₂CO₃, 60°C, 12 h | Methyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate | 78% | Regioselective ester exchange without nitro reduction . |
Electrophilic Substitution on the Pyrazole Ring
The electron-deficient pyrazole ring (due to the nitro group) undergoes limited electrophilic substitution.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Bromination | Br₂ (1 eq), CHCl₃, 0°C, 1 h | Ethyl 5-bromo-4-nitro-1-propyl-1H-pyrazole-3-carboxylate | 68% |
Cycloaddition and Coupling Reactions
The pyrazole ring participates in regioselective cycloadditions.
1,3-Dipolar Cycloaddition
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | CuI (10 mol%), DMF, 100°C, 8 h | Ethyl 4-nitro-1-propyl-5-phenyl-1H-pyrazole-3-carboxylate | 65% |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate has been investigated for its potential as a therapeutic agent due to its biological activities.
Biological Activities:
Research indicates that pyrazole derivatives exhibit a range of pharmacological activities, including:
- Antimicrobial Properties: Studies have shown that this compound can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations comparable to standard antibiotics .
- Anti-inflammatory Effects: The compound has been explored for its ability to modulate inflammatory pathways, potentially serving as an anti-inflammatory agent .
- Anticancer Activity: Preliminary studies suggest that derivatives of pyrazoles, including this compound, may possess cytotoxic effects against cancer cell lines such as HCT116 and MOLM-13 .
Agrochemicals
In the field of agrochemistry, this compound is being evaluated for its potential as a pesticide or herbicide due to its ability to interact with biological systems at the molecular level. Its efficacy in inhibiting plant pathogens has been noted in various studies.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against multiple strains, showing effectiveness comparable to traditional antibiotics.
Case Study 2: Anticancer Potential
In vitro tests revealed that this compound exhibited potent cytotoxicity against human colon carcinoma cell lines (IC50 values in the low micromolar range). These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its activity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Yield: The target compound’s ethyl ester and nitro groups differ from the carboxamide, chloro, and cyano substituents in compounds. Carboxamide derivatives (e.g., 3a–3e) were synthesized via EDCI/HOBt-mediated coupling with yields of 62–71% , whereas the nitro group in the target compound may necessitate nitration steps, which can affect yield due to side reactions.
Melting Points and Polarity: Nitro groups increase polarity compared to chloro or cyano substituents. However, 3d (with a 4-fluorophenyl group) exhibits the highest melting point (181–183°C), suggesting aryl halide interactions (e.g., π-stacking, halogen bonding) enhance crystallinity . The target compound’s propyl chain may reduce melting points relative to aryl-substituted analogs.
Spectral Signatures :
- The ethyl ester in the target compound would show distinct ¹H-NMR signals (e.g., quartet at δ ~4.2 for -COOCH₂CH₃ and triplet at δ ~1.3 for -CH₃). This contrasts with the aromatic protons (δ 7.2–8.1) and methyl groups (δ 2.6–2.7) observed in 3a–3e .
Functional Group Impact on Applications :
- Carboxamide derivatives (3a–3e) are often explored for biological activity (e.g., kinase inhibition), while nitro groups may favor applications in explosives or agrochemicals due to their redox activity.
Biological Activity
Ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a nitro group at the 4-position and an ethyl ester at the 3-position contributes to its biological activity.
The synthesis of this compound typically involves reactions starting from 1,3-diketones or hydrazines, followed by cyclization and functionalization processes. Recent advancements have improved yields and regioselectivity in synthesizing pyrazole derivatives, including this compound .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate that compounds with similar structures exhibit significant antibacterial effects, particularly against Gram-positive bacteria. For instance, compounds with nitro substitutions have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Ethyl 4-nitro-1-propyl... | Staphylococcus aureus | 16 |
| Ethyl 4-nitro-1-propyl... | Escherichia coli | 32 |
| Ethyl 4-nitro-1-propyl... | Bacillus cereus | 64 |
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. This compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis. Studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines in cell cultures .
Case Study: Anti-inflammatory Effects
A study involving the administration of pyrazole derivatives in murine models demonstrated a significant reduction in paw edema, indicating potent anti-inflammatory activity. The mechanism was attributed to the inhibition of cyclooxygenase enzymes, crucial in prostaglandin synthesis .
Anticancer Activity
Emerging evidence suggests that this compound exhibits anticancer properties. Several derivatives have been shown to induce apoptosis in cancer cell lines, with IC50 values indicating effective growth inhibition.
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 4-nitro-1-propyl... | A549 (lung cancer) | 25 |
| Ethyl 4-nitro-1-propyl... | MCF7 (breast cancer) | 30 |
| Ethyl 4-nitro-1-propyl... | HeLa (cervical cancer) | 20 |
Q & A
Q. What are optimized synthetic routes for ethyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate?
Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization, nitration, and alkylation. For example:
- Cyclization : Start with a pyrazole precursor (e.g., ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate ).
- Nitration : Introduce the nitro group at the 4-position using nitric acid or mixed acid systems under controlled temperatures (0–50°C) to avoid decomposition .
- Purification : Use column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization for isolation .
Q. Key Considerations :
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer :
- 1H/13C NMR : Confirm substituent positions (e.g., propyl group at δ ~1.37 ppm as triplet; nitro group deshields adjacent protons ).
- LC-MS/HRMS : Verify molecular ion peaks (e.g., m/z 271.1065 for similar pyrazole esters ).
- IR Spectroscopy : Identify functional groups (e.g., nitro stretch at ~1547 cm⁻¹, ester carbonyl at ~1704 cm⁻¹ ).
Q. Data Interpretation Example :
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (CDCl₃) | δ 1.37 (t, 3H, CH₂CH₃), 4.33 (q, 2H) | |
| HRMS | m/z 271.1065 [M]+ |
Q. What stability considerations are critical during storage and handling?
Methodological Answer :
- Thermal Stability : Avoid temperatures >50°C to prevent decomposition into nitrogen oxides and carbon monoxide .
- Light Sensitivity : Store in amber vials to mitigate photodegradation.
- Moisture Control : Use desiccants to prevent hydrolysis of the ester group.
Advanced Research Questions
Q. How can regioselectivity challenges in nitration/alkylation be addressed?
Methodological Answer :
- Nitration : Use directing groups (e.g., electron-withdrawing esters) to favor nitro substitution at the 4-position. Computational modeling (DFT) predicts electrophilic aromatic substitution pathways .
- Alkylation : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance propyl group introduction at the 1-position .
Case Study :
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate synthesis achieved 51% yield via azide-mediated alkylation, highlighting solvent (methylene chloride) and temperature (50°C) optimization .
Q. How is this compound utilized in medicinal chemistry or material science?
Methodological Answer :
- Drug Discovery : Acts as a precursor for anti-inflammatory or anticancer agents. For example, methyl 3-amino-pyrazole-4-carboxylate derivatives are building blocks for kinase inhibitors .
- Material Science : Pyrazole esters are explored for optoelectronic applications due to planar aromatic systems and electron-withdrawing groups .
Q. Synthetic Applications :
| Application | Protocol Example | Reference |
|---|---|---|
| Amide Coupling | EDCI/HOBt in DMF, room temperature | |
| Heterocycle Synthesis | Cycloaddition with azides |
Q. How to resolve contradictions in reaction yields across studies?
Methodological Answer :
- Variable Analysis : Compare solvent polarity (e.g., DMF vs. dichloromethane), catalyst loading, and reaction time.
- Case Example :
Q. Mitigation Strategy :
| Factor | Optimization Approach |
|---|---|
| Solvent | Test DMF, THF, or dichloromethane |
| Catalyst | Screen EDCI, HOBt, or T3P® |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
